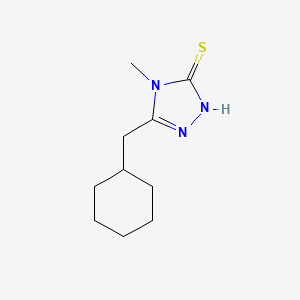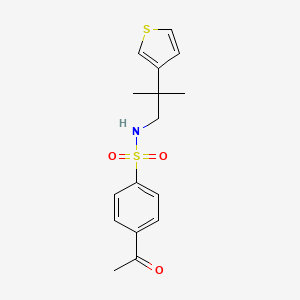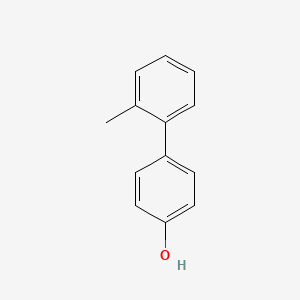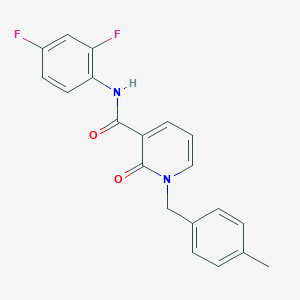
2-(2,3-Dimethylbutan-2-yl)-4-methylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethylbutan-2-yl)-4-methylcyclohexanone (2-DMB-4-MCH) is a cyclic ketone compound with a molecular formula of C10H18O. It is a colorless liquid and is a component of many essential oils. It is used in a variety of industrial applications, including as a solvent, a flavoring agent, and a pharmaceutical intermediate. The compound has also been studied for its potential use in the development of new drugs.
Aplicaciones Científicas De Investigación
Photocycloaddition and Cycloaddition Reactions
Photocycloaddition reactions involving conjugated cyclohexenones and dienes, including compounds structurally similar to 2-(2,3-Dimethylbutan-2-yl)-4-methylcyclohexanone, have been extensively studied. These reactions are crucial for constructing complex cyclic structures, which are often found in natural products and pharmaceuticals. For example, the photocycloaddition of conjugated cyclohex-2-enones to 2,3-dimethylbuta-1,3-diene results in regioselective and diastereoselective formation of cyclobutane adducts, showcasing the utility of these reactions in synthetic organic chemistry (Inhülsen, Schmidt, & Margaretha, 2010).
Free Radical Reactions
The study of free radical reactions, such as the reaction of Grignard reagents with brominated and chlorinated analogs of 2,3-dimethylbutane, highlights the complexity and versatility of radical-mediated synthetic routes. These reactions provide insights into the formation of various hydrocarbons and their derivatives, demonstrating the role of radical intermediates in organic synthesis (Liu, 1956).
Photocycloaddition Reactions of Acetylene Compounds
The photocycloaddition of acetylene compounds to cyclohexenones, including mechanisms involving [2+2] and [4+2] cycloadditions, has been explored. These studies provide valuable information on the regiochemistry and selectivity of such reactions, which are essential for the design of new synthetic routes for the production of complex organic molecules (Möbius & Margaretha, 2008).
Synthesis of Complex Structures
Research has also focused on the synthesis of complex molecular structures using 2,3-dimethylbutane derivatives as building blocks. These studies include the synthesis of tetrahydro- and hexahydro-dibenzothiophenes, highlighting the importance of these compounds in constructing polycyclic aromatic structures that are significant in various chemical industries (Sun, Wang, & Prins, 2008).
Propiedades
IUPAC Name |
2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-9(2)13(4,5)11-8-10(3)6-7-12(11)14/h9-11H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIUIPPKUPTKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1)C(C)(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate, Mixture of diastereomers](/img/structure/B2709030.png)



![4,7-Dimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2709037.png)


![3-(4-Bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2709042.png)
![2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2709044.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B2709047.png)
![3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2709048.png)
![N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2709049.png)
![N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2709050.png)
